molecular formula C16H17ClN2OS B5790552 1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea

1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea

Cat. No.: B5790552
M. Wt: 320.8 g/mol
InChI Key: XUGVAQQYXUOUNN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea typically involves the reaction of 3-chloro-4-ethoxybenzyl chloride with phenylthiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Commonly used solvents include ethanol or methanol.
  • Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (around 40-60°C).
  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea is not well-documented. thiourea derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific active sites, thereby modulating the activity of the target molecules. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxy-benzyl)-3-phenyl-thiourea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(3-Chloro-4-ethoxy-benzyl)-3-methyl-thiourea: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

1-(3-Chloro-4-ethoxy-benzyl)-3-phenyl-thiourea is unique due to the presence of both the ethoxy and phenyl groups, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

1-[(3-chloro-4-ethoxyphenyl)methyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-2-20-15-9-8-12(10-14(15)17)11-18-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVAQQYXUOUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323855
Record name 1-[(3-chloro-4-ethoxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42002-62-0
Record name 1-[(3-chloro-4-ethoxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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